Clinical Efficacy in Refractory Ventricular Fibrillation: A Direct Comparison with Lidocaine
In a prospective, randomized trial of patients with out-of-hospital refractory ventricular fibrillation, bretylium demonstrated a significantly lower rate of conversion to a rhythm with a pulse (35%) compared to lidocaine (56%) when used as a first-line antiarrhythmic [1]. The overall rates of successful resuscitation (admission to the emergency department with a pulse) were identical at 23% for both agents, underscoring its role as a subsequent, rather than primary, therapeutic option [1]. This study provides definitive quantitative evidence that bretylium is not a superior first-line agent compared to lidocaine in this specific, critical care setting.
| Evidence Dimension | Rate of conversion to a rhythm with a pulse in refractory VF |
|---|---|
| Target Compound Data | Bretylium: 35% (15/43 patients) |
| Comparator Or Baseline | Lidocaine: 56% (27/48 patients) |
| Quantified Difference | 21% absolute difference (P < 0.05) |
| Conditions | Prospective, randomized pre-hospital trial; paramedic system; bretylium 10-30 mg/kg vs. lidocaine 2-3 mg/kg total dose. |
Why This Matters
This data explicitly shows that bretylium should not be selected as a first-line agent over lidocaine for refractory VF, guiding procurement decisions towards a more targeted, late-stage use case.
- [1] Olson DW, Thompson BM, Darin JC, Milbrath MH. A randomized comparison study of bretylium tosylate and lidocaine in resuscitation of patients from out-of-hospital ventricular fibrillation in a paramedic system. Ann Emerg Med. 1984; 13(9 Pt 2):807-10. View Source
